Product packaging for ethyl 4-formyl-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 179692-09-2)

ethyl 4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B065732
CAS No.: 179692-09-2
M. Wt: 168.15 g/mol
InChI Key: UEQLAZGHIUZUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a versatile and high-value pyrazole-based building block specifically designed for medicinal chemistry and drug discovery research. This bifunctional molecule features two distinct reactive sites: an aldehyde group and an ester group, which allow for sequential and diverse chemical modifications. The aldehyde functionality is ideal for nucleophilic addition reactions and condensation reactions, such as the formation of Schiff bases, while the ester group can be hydrolyzed to the corresponding acid or undergo transesterification. This makes it a crucial precursor for the synthesis of a wide array of complex heterocyclic compounds, including fused pyrazoles and other privileged scaffolds commonly found in biologically active molecules. Its primary research value lies in its application as a core intermediate for the development of potential pharmaceutical agents, particularly in the exploration of kinase inhibitors, anticancer compounds, and anti-inflammatory agents. Researchers utilize this compound to efficiently construct molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B065732 ethyl 4-formyl-1H-pyrazole-3-carboxylate CAS No. 179692-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLAZGHIUZUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351902
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179692-09-2
Record name ethyl 4-formyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-formyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Ethyl 4 Formyl 1h Pyrazole 3 Carboxylate and Its Analogs

De Novo Pyrazole (B372694) Ring Formation with Concurrent Functional Group Installation

1,3-Dipolar Cycloaddition Reactions in the Synthesis of Pyrazole Cores

1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including pyrazoles. nih.govresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. youtube.com

A prominent example of 1,3-dipolar cycloaddition for pyrazole synthesis is the reaction between a diazo compound and an alkyne. rsc.orgacs.org Diazo compounds, particularly those that are electron-deficient such as ethyl diazoacetate, are effective 1,3-dipoles. rsc.org The reaction with alkynes can proceed under thermal conditions, often without the need for a catalyst, to afford pyrazole derivatives in high yields. rsc.orgrsc.org For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne can directly lead to the formation of a pyrazole ring bearing an ethyl carboxylate group. Subsequent formylation would then be required to yield the target molecule.

The regioselectivity of the cycloaddition can be a critical factor, especially when using unsymmetrical alkynes. However, methods utilizing in situ generated diazo compounds from sources like N-tosylhydrazones have demonstrated good regiochemical control. organic-chemistry.org

A simple and clean one-step process for pyrazole synthesis involves the 1,3-dipolar cycloaddition of various diazo compounds and alkynes without the need for a promoter. This method often results in excellent yields and purity, with minimal workup required. rsc.org

Reactant 1Reactant 2ConditionsProductYieldReference
Ethyl diazoacetateEthyl propiolate80 °C, 0.5 hDiethyl 1H-pyrazole-3,5-dicarboxylate>86% rsc.org
TrimethylsilyldiazomethanePhenyl acetylene (B1199291)80 °C, 5 h3-Phenyl-1H-pyrazole>86% rsc.org

Nitrilimines, which can be generated in situ from hydrazonoyl halides, are another class of 1,3-dipoles that readily undergo cycloaddition with alkynes to form pyrazoles. rsc.orgresearchgate.net The reaction of a nitrilimine with a formylacetylene derivative would, in principle, directly afford the desired ethyl 4-formyl-1H-pyrazole-3-carboxylate scaffold. This approach offers a high degree of modularity, as the substituents on both the nitrilimine and the alkyne can be varied to produce a diverse range of pyrazole analogs. The regioselectivity of this reaction is a key consideration and is influenced by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. youtube.com

Knorr-Type Cyclization and its Variants for Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and enduring method for constructing the pyrazole ring. chemhelpasap.comjk-sci.com It traditionally involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemhelpasap.com While the standard Knorr synthesis is highly effective, variations have been developed to accommodate a wider range of substrates and to improve regioselectivity.

A relevant variant for the synthesis of the target molecule involves the reaction of a hydrazine with a β-ketoester. chemhelpasap.com For example, the condensation of a hydrazine with an ester of 2-formyl-3-oxobutanoic acid could theoretically lead to the formation of the desired pyrazole ring system. The initial reaction typically involves the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com Acid catalysis is often employed to facilitate the reaction. nih.gov

Hydrazine Derivative1,3-Dicarbonyl CompoundConditionsProduct TypeReference
PhenylhydrazineEthyl benzoylacetate1-Propanol, Acetic acid, ~100°CPyrazolone chemhelpasap.com
Hydrazine1,3-DiketoneLiHMDS1H-Pyrazole nih.gov

Vilsmeier-Haack Formylation in Conjunction with Pyrazole Ring Formation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netrsc.orgijpcbs.com This reaction can be ingeniously coupled with the formation of the pyrazole ring itself, providing a direct route to 4-formylpyrazoles. researchgate.netigmpublication.org

A particularly elegant approach involves the application of the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to the hydrazones or semicarbazones of pyruvic acid esters. researchgate.netchim.it In this one-pot reaction, the hydrazone undergoes cyclization to form the pyrazole ring, which is then immediately formylated at the electron-rich 4-position. igmpublication.org This method is highly efficient and provides direct access to compounds like this compound.

For example, the reaction of the phenylhydrazone of ethyl pyruvate (B1213749) with the Vilsmeier-Haack reagent leads to the formation of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. researchgate.net This strategy has been successfully applied to a variety of substituted hydrazones, demonstrating its versatility in generating a library of 1-substituted-4-formyl-1H-pyrazole-3-carboxylates. researchgate.netnih.gov

The reaction of hydrazones derived from ketones bearing an acceptor substituent, such as ethyl pyruvate, with the Vilsmeier-Haack reagent generally leads to the regioselective preparation of 1,3-disubstituted pyrazole-4-carbaldehydes. researchgate.net

Starting MaterialReagentConditionsProductReference
Hydrazones of substituted acetophenonesVilsmeier-Haack ReagentRefluxFormyl pyrazoles igmpublication.org
Semicarbazone of 4-bromoacetophenoneVilsmeier-Haack Reagent-3-(4-bromophenyl)-1-ethyl-4-formylpyrazole chim.it
Hydrazones of pyruvic acid estersVilsmeier-Haack Reagent0 °C to 70 °CEthyl 4-formyl-1-substituted-1H-pyrazole-3-carboxylates researchgate.netnih.gov

Regioselective Synthesis of 1-Aryl-4-formyl-1H-pyrazole-3-carboxylates from Aromatic Amines via Diazonium Salts

The synthesis of 1-aryl-4-formyl-1H-pyrazole-3-carboxylates can be strategically approached by first constructing the 1-aryl-pyrazole-3-carboxylate core, followed by formylation at the C4 position. A key starting material for the pyrazole core, the arylhydrazine, is commonly prepared from an aromatic amine. This process involves the diazotization of the aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) to form a diazonium salt, which is then reduced (e.g., with sodium sulfite (B76179) or stannous chloride) to the corresponding arylhydrazine.

Once the arylhydrazine is obtained, a classic approach to forming the pyrazole ring is through condensation with a suitable three-carbon synthon. For the synthesis of pyrazole-3-carboxylates, reagents like diethyl α-(ethoxymethylidene)malonate or diethyl α-[(dimethylamino)methylidene]malonate are employed. nih.gov The reaction proceeds via an initial Michael-type addition/elimination to form an enhydrazine intermediate, which then undergoes intramolecular cyclization to yield the 1-aryl-5-hydroxypyrazole-4-carboxylate. nih.gov To obtain the desired 3-carboxylate isomer, a different strategy is required, often involving the acylation of the arylhydrazine with a reagent like methyl 3-chloro-3-oxopropanoate, followed by cyclization. nih.govnih.gov

The introduction of the formyl group at the C4-position is typically achieved in a subsequent step, most commonly via the Vilsmeier-Haack reaction, which will be discussed in detail in section 2.2.1. The regioselectivity of the initial cyclization is crucial and is dictated by the nature of the reactants and reaction conditions, ensuring the formation of the desired 1-aryl-pyrazole-3-carboxylate precursor. nih.gov

Table 1: Synthesis of 1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylate Precursors

Arylhydrazine Reactant Acylating Agent Cyclizing Agent Product Yield (%) Reference

One-Pot and Multicomponent Reactions for Pyrazole Core Assembly

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like polysubstituted pyrazoles from simple, readily available starting materials in a single synthetic operation. nih.gov These methods are advantageous due to their operational simplicity, time and energy savings, and high atom economy. nih.govbohrium.com

A prevalent MCR for constructing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), a hydrazine derivative, and, in some cases, an aldehyde. For the synthesis of pyrazole-4-carboxylates, a three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine is often utilized. beilstein-journals.org This approach allows for the direct incorporation of substituents at various positions of the pyrazole ring. For instance, the use of a glyoxal (B1671930) derivative, a β-ketoester, and a hydrazine can lead to the formation of a 4-formylpyrazole derivative directly, although this is a more specialized variant.

Another powerful MCR involves the reaction of (het)aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov This four-component reaction, often catalyzed by a simple base or even conducted in water, can yield densely functionalized pyranopyrazoles, which can then be further transformed. nih.gov The direct synthesis of this compound via an MCR would require a specific combination of starting materials that assemble to provide the desired substitution pattern. A plausible, though less common, MCR could involve a hydrazine, a synthon providing the C3-ester and C4-formyl groups (such as ethyl 2-formyl-3-oxobutanoate or a derivative), and a third component to install the N1-substituent if needed.

More general one-pot syntheses have been developed that proceed via the in-situ formation of intermediates. For example, pyrazoles can be synthesized in one pot from arenes and carboxylic acids, which first undergo acylation to form ketones and then 1,3-diketones, followed by cyclization with hydrazine. rsc.org

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

Reaction Type Components Catalyst/Conditions Product Type Reference
Three-component Aldehydes, β-ketoesters, hydrazines Yb(PFO)₃ Persubstituted pyrazole-4-carboxylates beilstein-journals.org
Three-component Arylglyoxals, 3-methyl-1H-pyrazol-4(5H)-one, aroylphenylhydrazone Catalyst-free Bipyrazole derivatives bohrium.com
Four-component (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate Taurine / Water, 80°C 1,4-Dihydropyrano[2,3-c]pyrazoles nih.gov

Functionalization of Pre-formed Pyrazole Nuclei

Targeted Formylation of Pyrazole-3-carboxylic Acid Esters via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). igmpublication.orgchemistrysteps.com This electrophilic species, a chloroiminium ion, then attacks the electron-rich position of the pyrazole ring.

For a precursor such as ethyl 1H-pyrazole-3-carboxylate, the C4-position is the most electron-rich and sterically accessible site for electrophilic substitution, making the Vilsmeier-Haack reaction an ideal method for regioselectively introducing a formyl group. The reaction of ethyl 1H-pyrazole-3-carboxylate with the DMF/POCl₃ reagent leads directly to the target compound, this compound. The presence of a substituent at the N1 position can influence the reactivity but generally does not alter the regioselectivity of formylation at C4. researchgate.net

The general procedure involves preparing the Vilsmeier reagent at low temperature (e.g., 0 °C) and then adding the pyrazole substrate. The reaction mixture is often heated to drive the reaction to completion. nih.govigmpublication.org Subsequent workup with water hydrolyzes the intermediate iminium salt to afford the final aldehyde. This method has been successfully used to synthesize various 4-formylpyrazole derivatives from the corresponding hydrazones of acetophenones, where cyclization and formylation occur in the same reaction vessel. igmpublication.org

Table 3: Vilsmeier-Haack Formylation of Pyrazole Derivatives

Substrate Reagents Conditions Product Reference
Substituted acetophenone (B1666503) hydrazones DMF, POCl₃ Reflux, 10 hours Formyl pyrazoles igmpublication.org
N-Alkyl-3,5-dimethyl-1H-pyrazoles DMF, POCl₃ - N-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydes researchgate.net
Substituted hydrazone DMF, POCl₃ 0-5 °C then 100 °C, 4-6 hours Pyrazole carbaldehyde nih.gov

Introduction of the Ester Group onto Existing Pyrazole Scaffolds

Introducing an ester group onto a pre-formed pyrazole ring typically involves a two-step sequence: carboxylation followed by esterification. Carboxylation can be achieved through several methods, with one of the most common being the directed ortho-metalation (DoM) strategy. This involves deprotonation of the pyrazole ring at a specific position using a strong base, such as an organolithium reagent (e.g., n-BuLi or LDA), followed by quenching the resulting pyrazolyl-anion with an electrophilic carbon source like carbon dioxide (CO₂), either as a gas or as dry ice. The resulting pyrazole-carboxylic acid salt is then protonated during workup.

The position of deprotonation is controlled by the directing ability of substituents already on the ring. For instance, a substituent at the N1 position can direct lithiation to the C5 position. To achieve carboxylation at the C3 position, one might start with a pyrazole that has a removable blocking group at C5.

A specific example demonstrated the selective lithiation at the C5 position of a 3,5-dibromopyrazole derivative, followed by quenching with carbon dioxide to give the corresponding carboxylic acid regioisomer. acs.org Once the pyrazole carboxylic acid is obtained, it can be readily converted to the corresponding ethyl ester through standard esterification methods, such as Fischer esterification (reacting with ethanol (B145695) in the presence of a catalytic amount of strong acid like H₂SO₄ or HCl) or by converting the carboxylic acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with ethanol.

Strategies for Orthogonal Functionalization and Selectivity Control

Orthogonal functionalization—the selective chemical modification of one functional group in the presence of others—is a cornerstone of modern synthetic chemistry, and it is particularly important in the functionalization of heterocycles like pyrazoles. nih.gov Control over regioselectivity is a significant challenge in pyrazole chemistry, partly due to the potential for tautomerism in N-unsubstituted pyrazoles. nih.gov

Several strategies are employed to achieve selectivity:

Directing Groups: The use of directing groups is a powerful strategy to control the regioselectivity of C-H functionalization reactions. rsc.orgresearchgate.net A functional group on the pyrazole ring (often at the N1 position) can coordinate to a metal catalyst (e.g., Palladium, Rhodium) and direct the C-H activation to a specific ortho-position (C5). By choosing an appropriate directing group that can be easily installed and later removed, chemists can selectively functionalize otherwise unreactive positions. rsc.org

Blocking Groups: Temporary blocking of a reactive site allows functionalization to occur at a different position. For example, a bulky group like a trityl group can be installed at the N1 position. Halogen atoms (e.g., bromine or iodine) can also serve as placeholders that can be selectively removed via reduction or participate in cross-coupling reactions before being cleaved.

Catalyst and Reagent Control: The outcome of a reaction can often be switched by changing the catalyst or reagents. For example, in amination reactions of halogenated pyrazoles, a Pd(dba)₂ catalyst was found to be suitable for aromatic amines, while a Cu(I) catalyst was favorable for alkylamines, demonstrating catalyst complementarity. mdpi.com

Stepwise Synthesis: A sequential approach, where functional groups are introduced one at a time, provides the highest degree of control. For instance, synthesizing a 3,5-disubstituted pyrazole might involve starting with a 3-substituted pyrazole, protecting the N1-position, functionalizing the C5-position, and then deprotecting. This contrasts with one-pot methods where selectivity can be harder to control. acs.org

These strategies allow for the synthesis of complex, polysubstituted pyrazoles with precise control over the arrangement of functional groups, which is essential for creating molecules with specific properties and biological activities. mdpi.commdpi.com

Chemical Transformations and Reactivity Profiles of Ethyl 4 Formyl 1h Pyrazole 3 Carboxylate

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C4 position of the pyrazole (B372694) ring is the primary site of reactivity, enabling numerous transformations from simple condensations to complex carbon-carbon bond-forming reactions.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648), Amines)

The formyl group of ethyl 4-formyl-1H-pyrazole-3-carboxylate readily undergoes condensation reactions with various nitrogen-based nucleophiles. These reactions are fundamental in building more complex heterocyclic systems. For instance, reaction with hydrazine derivatives leads to the formation of the corresponding hydrazones. researchgate.net These reactions can proceed further; for example, reactions with hydrazine and methylhydrazine have been shown to yield 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones through an intramolecular cyclization sequence. umich.edu

Similarly, condensation with primary amines furnishes Schiff bases (imines), which are versatile intermediates for further synthetic manipulations. The reaction of the aldehyde with isatoic anhydride (B1165640) and primary amines in a one-pot multicomponent reaction can produce novel quinazoline (B50416) derivatives. researchgate.net These transformations highlight the utility of the formyl group as a handle for introducing molecular diversity.

Table 1: Examples of Condensation Reactions

Nucleophile Reagent/Conditions Product Type Reference
Hydrazine Glacial Acetic Acid Pyrazole-fused Pyridazinone umich.edunih.gov
Primary Amines Tetrahydrofuran (THF) Schiff Base/Quinazoline derivative researchgate.net
Ammonium Acetate Acetic Acid 2-Aminonicotinates mdpi.com

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. A classic example is the addition of hydrogen cyanide (often generated in situ from NaCN or KCN) to form a cyanohydrin. umich.edu This intermediate is valuable as it can be further transformed. For example, subsequent reduction of the cyanohydrin can lead to the formation of pyrazolylacetic acid derivatives, which have applications as anti-inflammatory agents. umich.edu The aldehyde can also participate in Knoevenagel condensations with active methylene (B1212753) compounds, catalyzed by a base, to form a new carbon-carbon double bond. icm.edu.pl

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 1H-pyrazole-3,4-dicarboxylic acid derivatives. sigmaaldrich.com This transformation converts the bifunctional starting material into a pyrazole dicarboxylic acid scaffold. Standard oxidizing agents can be employed for this purpose. The resulting dicarboxylic acid offers two points for further derivatization, such as esterification or amide bond formation, expanding its synthetic utility.

Reduction Reactions to Alcohols

The formyl group is easily reduced to a primary alcohol, affording ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate. This transformation can be achieved using a variety of reducing agents, with common choices including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgbeilstein-journals.org The reduction of similar pyrazole-4-carbaldehydes is a well-established procedure. umich.eduresearchgate.net The resulting hydroxymethyl pyrazole is itself a useful building block for further functionalization, for example, through oxidation or conversion of the alcohol to a leaving group for substitution reactions. beilstein-journals.org

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Type Product Functional Group Typical Reagents Reference
Oxidation Carboxylic Acid Standard Oxidants (e.g., KMnO₄, CrO₃) sigmaaldrich.com
Reduction Primary Alcohol NaBH₄, LiAlH₄ umich.edursc.orgbeilstein-journals.org

Morita-Baylis-Hillman (MBH) Reactions and Subsequent Derivatizations

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, such as an acrylate (B77674) or acrylonitrile, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). beilstein-journals.orgnih.gov The aldehyde on the pyrazole ring can serve as the electrophile in this reaction. umich.edu This reaction creates a highly functionalized allylic alcohol, known as an MBH adduct, which contains a hydroxyl group and a carbon-carbon double bond, offering multiple points for further chemical modification. nih.gov The resulting adducts are valuable intermediates for synthesizing a wide array of complex molecules. nih.gov

Alkynylation Reactions

Alkynylation involves the addition of an acetylide nucleophile (generated from a terminal alkyne and a strong base) to the aldehyde carbonyl group. This reaction results in the formation of a propargyl alcohol, introducing an alkyne functionality onto the pyrazole scaffold. researchgate.net This transformation is a key method for carbon-carbon bond formation and provides a synthetically useful handle, as the alkyne can participate in a variety of subsequent reactions, including cycloadditions (e.g., "click chemistry"), coupling reactions, and reductions.

Reactions Involving the Ester Moiety

The ethyl carboxylate group at the C3 position of the pyrazole ring is a classic ester functionality and undergoes reactions typical for this class of compounds. These include hydrolysis, transesterification, reactions with organometallics, amidation, and hydrazinolysis.

Hydrolysis Reactions (Acidic and Basic)

The ethyl ester of 4-formyl-1H-pyrazole-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4-formyl-1H-pyrazole-3-carboxylic acid, under both acidic and basic conditions. sigmaaldrich.comsigmaaldrich.com

Basic Hydrolysis: Saponification using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup is a common method. mnstate.edunih.gov The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. mnstate.edu Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. nih.gov For instance, the hydrolysis of the related ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate is achieved by heating with NaOH in a THF-Methanol solvent mixture, followed by acidification with HCl. nih.gov

Acidic Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a strong mineral acid (e.g., H₂SO₄ or HCl) in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

These hydrolysis reactions are fundamental for converting the ester into a carboxylic acid, which can then be used in further synthetic steps. sigmaaldrich.com

Table 1: Hydrolysis of this compound

Reaction TypeReagentsProduct
Basic Hydrolysis1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ (e.g., HCl, H₂SO₄)4-Formyl-1H-pyrazole-3-carboxylic acid
Acidic HydrolysisH₃O⁺ (e.g., HCl, H₂SO₄), Heat4-Formyl-1H-pyrazole-3-carboxylic acid

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is typically used in large excess or the leaving alcohol (ethanol in this case) is removed as it forms. While specific literature detailing the transesterification of this compound is not prevalent, it is a standard conversion for pyrazole carboxylates.

Reactions with Organometallic Reagents

The reaction of esters with powerful organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), typically results in the formation of tertiary alcohols. libretexts.org This transformation occurs through a sequential addition-elimination-addition mechanism. libretexts.org

However, the structure of this compound presents complexities. The molecule has two electrophilic carbonyl centers (ester and aldehyde) and an acidic N-H proton on the pyrazole ring. libretexts.org The acidic N-H proton would react first with the organometallic reagent, consuming one equivalent to form a metalated pyrazole. Subsequently, the organometallic reagent can attack both the aldehyde and the ester carbonyls. The aldehyde is generally more reactive than the ester, leading to a mixture of products. An excess of the organometallic reagent would be required to ensure the reaction goes to completion, likely resulting in the formation of a diol after reacting with both functional groups. libretexts.org

Amidation and Hydrazinolysis Reactions

The ester group can be converted into an amide or a hydrazide through reactions with amines or hydrazine, respectively. These reactions are crucial for creating derivatives with potential biological activity. nih.govnih.gov

Amidation: The reaction of this compound with a primary (RNH₂) or secondary amine (R₂NH) yields the corresponding N-substituted 4-formyl-1H-pyrazole-3-carboxamide. This reaction often requires heating to proceed at a reasonable rate. The synthesis of various pyrazole-3-carboxamide derivatives is a well-established method for generating compounds for pharmaceutical research. nih.govnih.govthieme-connect.de

Hydrazinolysis: Treatment of the ester with hydrazine (N₂H₄) or a substituted hydrazine leads to the formation of 4-formyl-1H-pyrazole-3-carbohydrazide. This intermediate is highly reactive and can be used for further transformations. For example, studies have shown that reacting ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine leads to a subsequent intramolecular cyclization between the newly formed hydrazide and the formyl group, yielding pyrazolo[3,4-d]pyridazin-7-ones. umich.eduresearchgate.net

Table 2: Amidation and Hydrazinolysis of the Ester Moiety

Reaction TypeReagentInitial ProductPotential Subsequent Product
AmidationAmine (e.g., RNH₂)4-Formyl-N-substituted-1H-pyrazole-3-carboxamide-
HydrazinolysisHydrazine (N₂H₄)4-Formyl-1H-pyrazole-3-carbohydrazide2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. Its reactivity towards electrophiles is influenced by the two nitrogen atoms and the electron-withdrawing formyl and ethyl carboxylate substituents.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The presence of two strong electron-withdrawing groups (CHO and COOEt) deactivates the carbon atoms of the pyrazole ring towards electrophilic attack. Therefore, electrophilic substitution occurs preferentially on the ring's nitrogen atoms.

N-Alkylation and N-Acylation: The most common electrophilic substitution reaction for this substrate is the substitution at the N1 position. The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting pyrazolate anion can then be alkylated or acylated. N-alkylation has been demonstrated in related systems, such as the reaction of ethyl 1H-pyrazole-4-carboxylate with N-Boc-3-iodoazetidine. researchgate.net Similarly, N-acylation can be performed using acyl chlorides or anhydrides. Protecting the N-H proton with groups like the tetrahydropyranyl (THP) group is also achieved via electrophilic substitution on the nitrogen. rsc.org The synthesis of various N-substituted pyrazoles, such as ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, is a common strategy in medicinal chemistry. uni.lunih.gov

Table 3: Electrophilic Substitution on the Pyrazole Nitrogen

Reaction TypeReagentProduct Example
N-AlkylationAlkyl Halide (R-X) + BaseEthyl 1-alkyl-4-formyl-1H-pyrazole-3-carboxylate
N-ArylationAryl Halide + CatalystEthyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
N-AcylationAcyl Halide (RCOCl) + BaseEthyl 1-acyl-4-formyl-1H-pyrazole-3-carboxylate

Nucleophilic Attack at Specific Ring Positions

The pyrazole ring, while aromatic, exhibits varied reactivity towards nucleophiles, influenced by the substituents present. In this compound, the electron-withdrawing nature of the formyl and carboxylate groups deactivates the pyrazole ring towards nucleophilic attack. However, these substituents themselves are primary sites for nucleophilic reactions.

The formyl group at the C4 position is susceptible to nucleophilic addition. For instance, reactions with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazin-7-ones. umich.edu Similarly, condensation reactions with active methylene compounds can occur at the formyl group.

The ester group at the C3 position can undergo nucleophilic acyl substitution, although this is generally less facile than reactions at the formyl group. Saponification of the ester to the corresponding carboxylic acid is a common transformation.

Direct nucleophilic attack on the pyrazole ring carbons is not a predominant reaction pathway for this compound under typical conditions. The electron-rich nature of the pyrazole ring, coupled with the deactivating effect of the substituents, makes nucleophilic aromatic substitution challenging. However, in derivatives where the ring is activated by other means, or under more forcing conditions, such reactions might be possible, but they are not characteristic of the title compound.

Annular Tautomerism and its Impact on Reactivity

For pyrazoles that are unsubstituted on a ring nitrogen atom, such as this compound, annular tautomerism is a key characteristic. chim.it This phenomenon involves the migration of the proton between the two ring nitrogen atoms (N1 and N2), resulting in two tautomeric forms that are in dynamic equilibrium.

Annular Tautomerism

This tautomerism has a significant impact on the reactivity of the molecule. For instance, when alkylating agents are used, a mixture of N1 and N2 substituted products can be formed. The ratio of these products is influenced by several factors, including the nature of the substituent already on the ring, the type of alkylating agent, and the reaction conditions. The electronic effects of the formyl and carboxylate groups influence the acidity of the N-H proton and the nucleophilicity of the ring nitrogens, thereby affecting the position of the tautomeric equilibrium and the outcome of N-substitution reactions. chim.it

The existence of tautomers can also influence the spectroscopic properties of the compound and its behavior in biological systems, as the two forms may exhibit different binding affinities to receptors or enzymes. The ability of the pyrazole to act as both a hydrogen bond donor and acceptor is a direct consequence of this tautomerism. chim.it

Modulation of Reactivity by N-Substituents

The introduction of a substituent at the N1 position eliminates annular tautomerism and has a profound effect on the chemical reactivity of the pyrazole ring and its appended functional groups. The nature of the N-substituent, whether it is electron-donating or electron-withdrawing, can significantly modulate the electronic properties of the entire molecule.

1-Aryl Derivatives: The presence of an aryl group at the N1 position, such as in ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, influences the reactivity through both electronic and steric effects. The synthesis of such compounds can be achieved through methods like the Vilsmeier-Haack reaction on appropriate precursors. researchgate.net The electronic nature of the substituents on the aryl ring can further fine-tune the reactivity of the pyrazole core. For example, electron-withdrawing groups on the aryl ring would further decrease the electron density of the pyrazole ring. The synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers has been reported, highlighting the regioselective control that can be achieved in these systems. nih.govnih.gov

1-Benzyl Derivatives: A benzyl (B1604629) group at the N1 position provides a handle for further chemical transformations. The reactivity of the pyrazole core is influenced by the electron-donating nature of the benzyl group via an inductive effect.

1-Trityl Derivatives: The bulky trityl (triphenylmethyl) group is often used as a protecting group for the pyrazole nitrogen. Its large steric hindrance can direct reactions to other positions of the molecule and can be removed under specific conditions to regenerate the N-unsubstituted pyrazole. Ethyl 1-trityl-1H-pyrazole-4-carboxylate is a known compound where the trityl group occupies the N1 position. sigmaaldrich.com

1-(propan-2-yl) Derivatives: An isopropyl group is a simple alkyl substituent that can influence the reactivity through its electron-donating inductive effect and moderate steric bulk.

The table below summarizes the effect of different N-substituents on the properties and reactivity of the ethyl 4-formyl-pyrazole-3-carboxylate scaffold.

N-SubstituentGeneral Effect on ReactivityKey Research Findings
1-ArylElectronic effects of the aryl ring are transmitted to the pyrazole core, influencing its reactivity. Steric hindrance can also play a role.Synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers has been explored. nih.govnih.gov The Vilsmeier-Haack reaction is a viable method for the formylation of N-aryl pyrazoles. researchgate.net
1-BenzylThe benzyl group is primarily an electron-donating group through induction, which can increase the electron density of the pyrazole ring compared to an unsubstituted pyrazole.N-alkylation is a common method for the introduction of benzyl groups. researchgate.net
1-TritylThe trityl group is a bulky protecting group that sterically hinders the N1 position and can direct reactions to other sites. It can be cleaved under acidic conditions.Ethyl 1-trityl-1H-pyrazole-4-carboxylate is a documented example of an N-protected derivative. sigmaaldrich.com
1-(propan-2-yl)The isopropyl group is an electron-donating alkyl group that can slightly increase the nucleophilicity of the pyrazole ring.General N-alkylation procedures can be used for its introduction.

Advanced Spectroscopic and Computational Elucidation of Ethyl 4 Formyl 1h Pyrazole 3 Carboxylate

Spectroscopic Characterization Methodologies

Spectroscopic analysis provides a detailed picture of the molecular architecture and functional group arrangement within ethyl 4-formyl-1H-pyrazole-3-carboxylate.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁵N NMR studies provide definitive evidence for its covalent framework and offer insights into the dynamic process of tautomerism inherent to the pyrazole (B372694) ring. bohrium.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), a singlet for the pyrazole ring proton (H5), a singlet for the formyl proton, and a broad singlet for the N-H proton of the pyrazole ring. The chemical shift of the N-H proton can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. For the related compound ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the aldehyde proton appears as a singlet at δ 10.26 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Characteristic signals are expected for the carbonyl carbons of the ester and formyl groups, the sp²-hybridized carbons of the pyrazole ring, and the sp³-hybridized carbons of the ethyl group. The aldehyde carbon is typically observed in the downfield region of the spectrum, often around 180-200 ppm. For a similar triazole derivative, the aldehyde carbon signal appears at 180.7 ppm. mdpi.com The carboxylate carbon appears further upfield, typically in the 160-170 ppm range.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly useful for studying the nitrogen environment within the pyrazole ring and investigating tautomerism. bohrium.com The two nitrogen atoms in the pyrazole ring are chemically non-equivalent and are expected to show distinct chemical shifts. The "pyridine-like" nitrogen (N2) typically resonates at a lower field compared to the "pyrrole-like" nitrogen (N1) bearing the proton. mdpi.com

Tautomeric Studies: NH-pyrazoles can exist in two tautomeric forms. In the case of this compound, the proton can reside on either N1 or N2, leading to two different tautomers. NMR spectroscopy, particularly at low temperatures, can be used to slow down the rate of proton exchange between the nitrogen atoms, allowing for the observation and quantification of individual tautomers. fu-berlin.de The observed chemical shifts are a population-weighted average of the shifts of the individual tautomers if the exchange is fast on the NMR timescale. bohrium.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H7.9-8.7 (broad)Singlet
C5-H7.2-7.7Singlet
CHO~10.0Singlet
-OCH₂CH₃~4.3Quartet
-OCH₂CH₃~1.3Triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)160-165
C=O (Aldehyde)180-185
C3 (Pyrazole)~145
C4 (Pyrazole)~110
C5 (Pyrazole)126-143
-OCH₂CH₃~61
-OCH₂CH₃~14

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the pyrazole ring.

C-H Stretching: Bands in the 2900-3100 cm⁻¹ region corresponding to aromatic and aliphatic C-H stretching.

C=O Stretching: Two distinct and strong absorption bands for the two carbonyl groups. The ester carbonyl stretch is typically found around 1710-1730 cm⁻¹, while the aldehyde carbonyl stretch is expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹, due to conjugation with the pyrazole ring. For related pyrazolo[1,5-a]pyrimidine derivatives, two carbonyl bands have been observed in the range of 1686-1725 cm⁻¹. researchgate.net

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200-3400
C-H (Aromatic/Aldehyde)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2980
C=O (Ester)Stretching1710-1730
C=O (Aldehyde)Stretching1680-1700
C=N / C=C (Ring)Stretching1500-1650
C-O (Ester)Stretching1100-1300

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula for this compound is C₇H₈N₂O₃, corresponding to a monoisotopic mass of 168.0535 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for this molecule could include:

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z 123.

Loss of an ethyl radical (-C₂H₅), leading to a fragment at m/z 139.

Loss of carbon monoxide (-CO) from the formyl group, giving a fragment at m/z 140.

Cleavage of the ester group, leading to the loss of -COOC₂H₅.

Decarbonylation of the formyl group followed by subsequent fragmentation of the pyrazole ring.

The analysis of these fragment ions allows for the reconstruction of the molecular structure.

Table 4: Predicted Key Mass Fragments for this compound
m/zIdentity
168[M]⁺
140[M - CO]⁺
139[M - C₂H₅]⁺
123[M - OC₂H₅]⁺

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the pyrazole ring, substituted with both an electron-withdrawing formyl group and an ethoxycarbonyl group, is expected to exhibit absorption bands in the UV region. Theoretical studies on related pyrazole carboxylic acids have been used to investigate their UV-Vis absorption wavelengths. researchgate.net The spectrum is likely to show π → π* transitions characteristic of the heterocyclic aromatic system. The exact position of the maximum absorption wavelength (λmax) is influenced by the solvent polarity.

Table 5: Crystallographic Data for the Related Compound Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.8088(8)
b (Å)6.7699(9)
c (Å)9.9351(12)
β (°)105.416(3)
V (ų)441.48(9)
Z2

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for studying pyrazole derivatives. eurasianjournals.com These theoretical methods allow for the calculation of various molecular properties, which can then be compared with experimental data to provide a deeper understanding of the molecule's structure and reactivity. eurasianjournals.combohrium.com

Theoretical studies on molecules like this compound typically involve:

Geometry Optimization: Calculation of the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Vibrational Frequency Analysis: Prediction of the IR spectrum. The calculated frequencies can be compared with experimental IR data to aid in the assignment of absorption bands.

NMR Chemical Shift Prediction: Calculation of ¹H and ¹³C NMR chemical shifts, which serves as a valuable tool for assigning experimental spectra. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electron density distribution, which helps in identifying the electrophilic and nucleophilic sites within the molecule.

These computational approaches provide valuable insights that complement experimental findings, leading to a comprehensive understanding of the chemical nature of this compound. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. For this compound, DFT calculations, typically employing the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry corresponding to a minimum on the potential energy surface. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the calculated structure is a true energy minimum. nih.gov

These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, the pyrazole ring is expected to be largely planar, with the substituents (formyl and ethyl carboxylate groups) potentially twisted out of the plane to minimize steric hindrance. The optimized geometry is the foundation for all other computational analyses, including the simulation of spectroscopic properties.

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which allows for the precise assignment of experimental absorption bands to specific molecular vibrations. For this compound, key vibrational modes include the N-H stretch of the pyrazole ring, C-H stretches of the aromatic ring and ethyl group, and the characteristic C=O stretches of the aldehyde and ester functionalities. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Assignment Calculated Frequency (Scaled) Typical Experimental Frequency
N-H Stretch 3450 3400-3500
C-H Stretch (Aromatic) 3110 3100-3150
C-H Stretch (Aliphatic) 2980 2950-3000
C=O Stretch (Aldehyde) 1705 1690-1715
C=O Stretch (Ester) 1725 1720-1740
C=N Stretch (Pyrazole Ring) 1580 1570-1600

Conformational Analysis and Energy Landscapes

The presence of several single bonds in the ethyl carboxylate and formyl substituents allows for multiple rotational isomers, or conformers. Conformational analysis is essential to identify the most stable three-dimensional arrangement of the molecule and to understand the energy barriers between different conformations. nih.gov The key rotatable bonds in this compound are the C-C bond of the ethyl group and the C-C bonds connecting the formyl and carboxylate groups to the pyrazole ring.

Table 2: Illustrative Relative Energies of Potential Conformers

Conformer Dihedral Angle (O=C-C=N) Relative Energy (kcal/mol)
A (Global Minimum) ~180° (anti) 0.00
B (Local Minimum) ~0° (syn) 1.5 - 2.5

Investigation of Tautomeric Equilibria in Gas Phase and Solution

Pyrazoles unsubstituted on the nitrogen atom can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms. For this compound, two principal tautomers are possible: one where the proton is on the nitrogen adjacent to the carboxylate group (N1) and another where it is on the nitrogen adjacent to the C5 carbon (N2). These are often referred to as the 1H- and 2H-tautomers.

DFT calculations are highly effective in predicting the relative stabilities of these tautomers. nih.gov By calculating the total electronic energies (or Gibbs free energies) of the optimized structures for each tautomer, the energy difference (ΔE) can be determined. This allows for the prediction of the equilibrium constant (K_eq) and the relative abundance of each tautomer. nih.gov The stability can be significantly influenced by intramolecular hydrogen bonding and the electronic effects of the substituents.

Furthermore, the influence of a solvent is critical and can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). Solvents can preferentially stabilize one tautomer over another, shifting the equilibrium. nih.gov For instance, a more polar tautomer will be better stabilized by a polar solvent. Studies on similar pyrazoles have shown that while one tautomer may be favored in the gas phase, the equilibrium can shift considerably in solvents like water or DMSO. beilstein-journals.orgmdpi.com

Table 3: Illustrative Calculated Relative Energies of Tautomers

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Water, kcal/mol)
1H-Tautomer 0.00 0.00

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. deeporigin.com Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal distinct regions of negative potential around the oxygen atoms of the aldehyde and ester carbonyl groups, as well as the sp2-hybridized nitrogen atom of the pyrazole ring. These sites represent the most likely points for interaction with protons or other electrophiles. Conversely, the most positive potential would be located around the N-H proton, indicating its high acidity and propensity to act as a hydrogen bond donor. This detailed charge landscape is crucial for understanding intermolecular interactions, such as drug-receptor binding or crystal packing. mdpi.com

Fukui Function Analysis for Reactivity Prediction

While MEP maps provide a qualitative picture of reactivity, Fukui function analysis offers a more quantitative prediction based on frontier molecular orbital (FMO) theory. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom to predict site selectivity for different types of reactions. nih.gov

There are three main types of condensed Fukui indices:

f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). A higher value points to a more electrophilic site.

f- : Indicates reactivity towards an electrophilic attack (electron donation). A higher value points to a more nucleophilic site.

f0 : Indicates reactivity towards a radical attack.

For this compound, Fukui analysis can pinpoint the most reactive atoms. For instance, the formyl carbon is expected to have a high f+ value, making it a primary target for nucleophiles. The pyrazole nitrogen atoms and certain carbons in the ring would likely have high f- values, marking them as nucleophilic centers. nih.gov This analysis provides a more refined understanding of the molecule's chemical behavior than MEP alone. semanticscholar.org

Table 4: Illustrative Condensed Fukui Function Indices for Key Atoms

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack) Most Likely Reaction
C (Formyl) 0.18 0.05 Nucleophilic Addition
O (Formyl) 0.09 0.15 Electrophilic Attack
N1 (Pyrazole) 0.04 0.12 Electrophilic Attack
N2 (Pyrazole) 0.06 0.14 Electrophilic Attack

Synthetic Applications and Derivatization Strategies Utilizing Ethyl 4 Formyl 1h Pyrazole 3 Carboxylate

Synthesis of Pyrazole-Fused Heterocyclic Systems

The strategic placement of the formyl and carboxylate groups on the pyrazole (B372694) ring facilitates intramolecular and intermolecular cyclization reactions to form various fused heterocyclic structures.

A primary application of ethyl 4-formyl-1H-pyrazole-3-carboxylate and its derivatives is in the synthesis of pyrazolo[3,4-d]pyridazin-7-ones. This transformation is typically achieved through condensation reactions with hydrazine (B178648) and its derivatives. researchgate.netumich.edu The reaction proceeds by initial hydrazone formation at the formyl group, followed by an intramolecular cyclization involving the ester group to yield the fused pyridazinone ring. researchgate.net

Research has demonstrated that ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, prepared via the Vilsmeier-Haak reaction, readily react with both hydrazine and methylhydrazine. researchgate.net This reaction leads to the corresponding 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones, which can be further modified through alkylation or sulfurization to generate a library of related compounds. researchgate.net

The synthesis of seven-membered azepinone rings fused to the pyrazole core has been successfully accomplished using this compound. researchgate.net This process involves a multi-step sequence beginning with a Morita-Baylis-Hillman (MBH) reaction. researchgate.net The pyrazole aldehyde is reacted with an activated alkene, catalyzed by DABCO, to produce MBH adducts. These intermediates are subsequently acetylated, and through further transformations including intramolecular condensation, they yield the target pyrazolo[3,a]azepinone derivatives. researchgate.net

The Vilsmeier-Haack reagent is a key tool in the synthesis of pyrazole derivatives, including the formation of the this compound precursor itself. researchgate.net This reagent and related methodologies are also instrumental in transforming appropriately substituted pyrazoles into fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov The reactivity of the formyl and ester groups on the title compound provides the necessary handles for cyclization with amine-containing reagents to build the fused pyrimidine ring.

This compound is recognized as a valuable aldo-X bifunctional building block for generating a broad spectrum of pyrazole-based molecular frameworks. researchgate.net Its utility extends beyond the specific fused systems previously mentioned. The aldehyde group can undergo various organic transformations, including but not limited to, Knoevenagel condensation, Wittig reactions, and reductive amination, to introduce a wide range of substituents at the 4-position of the pyrazole ring. Simultaneously, the ester group at the 3-position can be hydrolyzed, amidated, or reduced, providing another point for derivatization. This dual reactivity allows for the systematic development of both fused and substituted pyrazole derivatives with potential applications in medicinal chemistry. researchgate.netresearchgate.net

Preparation of Pyrazole-Substituted Frameworks via Organic Transformations

The inherent functionalities of this compound are exploited in various synthetic strategies to produce highly decorated pyrazole frameworks.

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. This compound is an exemplary precursor for DOS strategies due to its nature as an Aldo-X bifunctional building block (AXB3). researchgate.net The presence of two distinct and reactive functional groups—the aldehyde (formyl) and the ester (carboxylate)—allows for divergent reaction pathways. researchgate.net

Chemists can selectively target one functional group while leaving the other intact for subsequent transformations, or react both simultaneously with appropriate reagents. For instance, the aldehyde can be used in multicomponent reactions, while the ester can participate in cyclization cascades. This orthogonal reactivity enables the creation of a large and diverse library of complex pyrazole-containing molecules from a single, readily accessible precursor, which is a cornerstone of diversity-oriented synthesis. researchgate.netresearchgate.net

Development of Complex Pyrazole-Based Molecular Frameworks

The strategic placement of the formyl and carboxylate groups on the pyrazole ring of this compound facilitates the synthesis of a variety of intricate molecular frameworks. The aldehyde group readily participates in condensation reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

One key application is in the construction of fused heterocyclic systems. For instance, reactions with hydrazine and its derivatives can lead to the formation of pyrazolo[3,4-d]pyridazinones. umich.edu This is achieved through initial condensation with the formyl group, followed by intramolecular cyclization involving the ester moiety. The Vilsmeier-Haack reaction, a common method for introducing formyl groups to electron-rich heterocycles, can also be employed to create precursors for such fused systems. researchgate.net

Furthermore, the formyl group serves as a handle for chain extension and the introduction of new ring systems. It can undergo Knoevenagel condensation with active methylene (B1212753) compounds, Wittig reactions to form alkenes, and various other carbon-carbon bond-forming reactions. These transformations pave the way for the synthesis of polysubstituted pyrazoles and more elaborate fused pyrazole derivatives.

Utilization as a Precursor for Biologically Active Molecules

The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents. scispace.comnih.gov this compound serves as a key starting material for a diverse range of biologically active molecules due to the versatile reactivity of its functional groups. umich.edu

The aldehyde functionality is particularly useful for generating Schiff bases through condensation with various amines. These imine derivatives can exhibit a range of biological activities themselves or serve as intermediates for further elaboration. For example, reaction with aminoguanidine (B1677879) can lead to the formation of guanylhydrazones, a class of compounds known for their diverse pharmacological properties.

Moreover, the formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to different classes of pyrazole derivatives. These transformations allow for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the accessible chemical space for drug discovery.

The following table summarizes some biologically active pyrazole derivatives synthesized from precursors like this compound:

Derivative ClassPotential Biological ActivityReference
Pyrazolo[3,4-d]pyridazinesVarious, including potential kinase inhibition umich.edu
Pyrazole-based Schiff BasesAntimicrobial, Anticancer chemmethod.com
Pyrazole CarboxamidesAnti-inflammatory, Analgesic nih.gov

Catalytic Applications and Method Development

The unique structural features of this compound also lend themselves to applications in catalysis and the development of new synthetic methodologies.

Investigations into Catalyzed Transformations of this compound

The reactivity of the formyl and ester groups can be modulated and enhanced through various catalytic methods. For instance, the reduction of the aldehyde to an alcohol can be achieved with high selectivity using a range of catalytic hydrogenation techniques. Similarly, the oxidation of the aldehyde to a carboxylic acid can be performed using mild, catalyzed oxidation methods.

The development of one-pot, multi-component reactions involving this compound is an active area of research. researchgate.net These reactions, often catalyzed by transition metals or organocatalysts, allow for the rapid and efficient construction of complex molecules from simple starting materials in a single synthetic operation. This approach is highly desirable in terms of atom economy and sustainability.

Ligand Synthesis for Metal-Catalyzed Reactions

The pyrazole core, with its two nitrogen atoms, is an excellent coordinating motif for metal ions. The functional groups on this compound provide convenient handles for the synthesis of novel ligands for metal-catalyzed reactions.

By modifying the formyl and ester groups, a wide variety of polydentate ligands can be prepared. For example, condensation of the aldehyde with a chiral amine can generate a chiral Schiff base ligand. Subsequent coordination to a metal center can create a chiral catalyst for asymmetric synthesis. The ability to systematically vary the substituents on the pyrazole ring and the nature of the coordinating side chains allows for the fine-tuning of the ligand's electronic and steric properties, which in turn can influence the activity and selectivity of the metal catalyst. The synthesis of asymmetric imine ligands from formyl-substituted pyrazoles has been reported as a promising route to new heterometallic polynuclear complexes. rsc.org

Chemical Biology and Medicinal Chemistry Applications (Mechanistic and Design Aspects)

The inherent biological relevance of the pyrazole scaffold makes this compound a valuable tool in chemical biology and medicinal chemistry for the design and synthesis of new therapeutic agents. umich.eduscispace.com

Design of Pyrazole Derivatives with Targeted Biological Activities

The design of novel pyrazole derivatives often involves a structure-activity relationship (SAR) approach, where systematic modifications are made to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This compound provides a versatile platform for such studies.

The formyl group can be used to introduce a wide range of substituents that can interact with specific residues in a biological target, such as an enzyme active site or a receptor binding pocket. For example, the aldehyde can be converted to a variety of heterocyclic rings through condensation reactions, each with its own unique steric and electronic profile.

The ester group can be modified to influence the compound's solubility and membrane permeability. For instance, hydrolysis to the carboxylic acid can increase water solubility, while conversion to a more lipophilic ester or amide can enhance cell penetration.

The following table outlines the strategic design of pyrazole derivatives and their potential biological targets:

Molecular ModificationDesign RationalePotential Biological Target
Conversion of formyl group to a Schiff baseIntroduce hydrogen bond donors/acceptors and aromatic interactionsEnzyme active sites
Cyclization to form fused rings (e.g., pyrazolopyrimidines)Create rigid scaffolds to mimic known pharmacophoresKinases, GPCRs
Modification of the ester to various amidesModulate solubility and cell permeabilityVarious

The ability to readily derivatize both the formyl and ester groups of this compound makes it an invaluable starting material for the generation of compound libraries for high-throughput screening and the discovery of new lead compounds in drug discovery programs. umich.eduresearchgate.net

Anticancer Agent Scaffolds

The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents. nih.gov Derivatives of this compound have been investigated for their potential as scaffolds for novel anticancer drugs. For instance, starting from ethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylate, a related pyrazole derivative, a series of compounds were synthesized by attaching different heterocyclic rings at the 3-position. nih.gov These new molecules were evaluated for their cytotoxic properties against various cancer cell lines. nih.gov

One notable derivative, 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, demonstrated significant cytotoxic activity, particularly against the IGROVI ovarian tumor cell line with a GI₅₀ value of 40 nM. nih.gov Another compound, 3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, exhibited potent anti-estrogenic activity, surpassing the reference drug. nih.gov These findings underscore the potential of modifying the pyrazole-3-carboxylate core to develop effective anticancer agents.

CompoundStarting MaterialKey ModificationBiological ActivityReference
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylateAttachment of a 5-mercapto-1,3,4-oxadiazole ring at position 3High cytotoxic activity against IGROVI ovarian tumor cell line (GI₅₀ = 40 nM) nih.gov
3-(5-(Methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileethyl 4-cyano-1,5-diphenyl-1H-pyrazole-3-carboxylateAttachment of a 5-(methylthio)-4-phenyl-4H-1,2,4-triazole ring at position 3Potent anti-estrogenic activity nih.gov
Anti-inflammatory Agents

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib (B62257) being a prominent example. nih.gov The ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold has been a focus of research for developing new anti-inflammatory agents. nih.gov In one study, a series of these derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. nih.gov

The synthesis involved the reaction of diethyl oxalate (B1200264) with substituted acetophenones to form ethyl-2,4-dioxo-4-phenylbutanoate intermediates, which were then cyclized with hydrazine hydrate. nih.gov Among the synthesized compounds, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant anti-inflammatory activity. nih.gov This suggests that substitutions on the pyrazole ring can enhance anti-inflammatory effects. nih.gov

CompoundKey FeatureObserved ActivityReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate3,4-Dimethoxyphenyl substitution at position 5Significant anti-inflammatory activity nih.gov
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate2,3-Dimethoxyphenyl substitution at position 5Significant anti-inflammatory activity nih.gov
Antioxidant Properties

The pyrazole scaffold is also associated with antioxidant activity. researchgate.netnih.gov Researchers have synthesized and evaluated various pyrazole derivatives for their ability to scavenge free radicals. In one study, a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and screened for their antioxidant potential using DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods. semanticscholar.org

The synthesis involved the condensation of substituted acetophenones with hydrazides, followed by cyclization using the Vilsmier-Haack reaction. semanticscholar.org Compounds with electron-donating groups on the phenyl ring, such as specific methoxy-substituted derivatives, exhibited potent antioxidant activity, in some cases comparable to the standard drug. semanticscholar.org Another study on thienyl-pyrazoles also highlighted the antioxidant potential of this class of compounds. nih.gov

Antidiabetic Research

Recent studies have explored the potential of pyrazole derivatives as antidiabetic agents. nih.govnih.gov One area of focus is the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.gov A study on two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), demonstrated potent in vitro inhibition of both α-glucosidase and α-amylase. nih.gov

The inhibitory activity of these compounds was comparable to the standard drug acarbose, suggesting that pyrazole-based compounds could be promising candidates for the management of type 2 diabetes mellitus. nih.gov

Enzyme Inhibition Studies

Beyond antidiabetic applications, derivatives of pyrazole carboxylates have been investigated as inhibitors of other enzymes. For example, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer metabolism. nih.gov

Structure-based design led to the identification of compounds with nanomolar antiproliferation activities against human tumor cell lines in vitro. nih.gov One representative compound demonstrated significant in vivo efficacy in a mouse xenograft tumor model. nih.gov Additionally, sulfonamides incorporating pyrazole-carboxamide moieties have been studied as inhibitors of carbonic anhydrase isoforms, with some compounds showing isoform-selective inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrazole derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of anticancer agents, research on 4-cyano-1,5-diphenylpyrazoles revealed that the nature of the heterocyclic ring attached to the pyrazole core significantly influences cytotoxicity and anti-estrogenic effects. nih.gov For instance, the presence of a 5-mercapto-1,3,4-oxadiazole moiety was associated with high cytotoxic activity. nih.gov

For anti-inflammatory pyrazole derivatives, the substitution pattern on the pyrazole ring is a key determinant of activity. Studies on ethyl 5-(substituted)-1H-pyrazole-3-carboxylates indicated that dimethoxy-substituted phenyl rings at the 5-position led to significant anti-inflammatory effects. nih.gov Similarly, for antioxidant pyrazole-4-carbaldehydes, the presence of electron-donating groups on the phenyl nucleus was found to be important for their radical scavenging ability. semanticscholar.org

In Silico Pharmacological Studies (e.g., ADME predictions)

In silico methods, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are increasingly used in drug discovery to assess the pharmacokinetic properties of new chemical entities at an early stage. researchgate.net For pyrazole derivatives, in silico studies have been employed to predict their drug-likeness and potential toxicity.

In a study of sulfonamide derivatives with a pyrazole moiety, in silico ADMET prediction analysis was conducted to evaluate their potential as anti-diabetic and anti-Alzheimer's agents. nih.gov These computational tools help in prioritizing compounds for further experimental evaluation by flagging potential liabilities related to pharmacokinetics and toxicity. researchgate.net Molecular docking studies, another in silico technique, have been used to understand the binding interactions of pyrazole derivatives with their target enzymes, such as α-glucosidase and α-amylase, providing a rationale for their observed inhibitory activities. nih.gov

Molecular Docking Studies (e.g., Enzyme-Ligand Interactions)

Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. This in-silico approach provides valuable insights into the intermolecular interactions that stabilize the ligand-target complex, guiding the rational design and optimization of new therapeutic agents. In the context of derivatives synthesized from this compound, molecular docking studies have been instrumental in elucidating their potential mechanisms of action and identifying key structural features responsible for their biological activities. These studies often explore how modifications to the pyrazole scaffold influence binding to various enzymatic targets.

Detailed research findings from molecular docking simulations have revealed the potential of pyrazole derivatives to interact with a range of enzymes implicated in different diseases. For instance, derivatives of pyrazole have been investigated as inhibitors for enzymes crucial in cancer progression, bacterial survival, and inflammatory processes.

VEGFR-2 Kinase Interactions: A series of novel pyrazole derivatives were synthesized and subjected to molecular docking studies to investigate their binding mode with the VEGFR-2 kinase, a key target in anti-cancer therapy. The docking results for the most promising compounds highlighted their ability to fit within the ATP-binding pocket of the enzyme. Specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, were identified, explaining their potent inhibitory activity. nih.gov

Bacterial DNA Gyrase Inhibition: In the search for new antimicrobial agents, ferrocenyl-substituted pyrazoles have been docked into the active site of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. nih.gov The docking analysis for a synthesized ferrocenyl-substituted pyrazole revealed a strong binding affinity, characterized by a binding energy of -9.6 kcal/mol. nih.gov The study identified crucial interactions, including a conventional hydrogen bond and pi-alkyl interactions with an alanine (B10760859) residue at position 588 within the enzyme's active site. nih.gov This provides a structural basis for the observed antimicrobial activity by blocking DNA synthesis. nih.gov

Tubulin Polymerization Inhibition: Pyrazole-chalcone conjugates have been designed and evaluated as potential anticancer agents that target tubulin polymerization. Molecular docking was employed to understand their interaction with the colchicine-binding site of tubulin. The studies showed that these synthesized compounds could bind effectively within this site, suggesting a mechanism that disrupts microtubule dynamics, which is critical for cell division. mdpi.com

Carbonic Anhydrase Inhibition: Derivatives of pyrazole-carboxamide bearing a sulfonamide moiety have been synthesized and their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II were investigated. nih.gov Molecular docking studies were performed to understand the binding modes of these compounds within the active sites of hCA I and hCA II. The results indicated that the compounds interact with key zinc-coordinating histidine residues and other amino acids in the active site, explaining their potent inhibitory activity with Ki values in the nanomolar to low micromolar range. nih.gov

Tyrosinase Inhibition: Formylpyrazole analogues have been studied for their antioxidant and enzyme inhibitory potential. Molecular docking analyses were conducted to explore their interaction with tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The results showed that certain derivatives formed strong interactions with amino acid residues like Tyr267A, Ala44A, and Tyr267B in the enzyme's active site, suggesting their potential as tyrosinase inhibitors. scispace.com

These examples underscore the power of molecular docking in the drug discovery process, providing a rational framework for the development of potent and selective enzyme inhibitors based on the versatile pyrazole scaffold derived from precursors like this compound.

Interactive Data Table: Molecular Docking of Pyrazole Derivatives

Derivative ClassTarget EnzymeKey Findings/InteractionsBinding Energy (if reported)Reference
Pyrazole-Chalcone ConjugatesTubulin (Colchicine-binding site)Effective binding within the site, suggesting disruption of microtubule dynamics.Not Specified mdpi.com
Ferrocenyl-substituted PyrazoleBacterial DNA GyraseInteraction with 3 amino acid residues; conventional H-bond and pi-alkyl interactions with Alanine 588.-9.6 kcal/mol nih.gov
Pyrazole-CarboxamidesCarbonic Anhydrase I & IIInteraction with zinc-coordinating histidine residues; Ki values in the nM to µM range.Not Specified nih.gov
Pyrazole DerivativesVEGFR-2 KinaseFit within the ATP-binding pocket; hydrogen bonds and hydrophobic interactions with key residues.Not Specified nih.gov
Formylpyrazole AnaloguesTyrosinaseStrong interaction with Tyr267A, Ala44A, and Tyr267B residues.Not Specified scispace.com

Future Research Directions and Unexplored Potential of Ethyl 4 Formyl 1h Pyrazole 3 Carboxylate

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of pyrazole (B372694) derivatives, including ethyl 4-formyl-1H-pyrazole-3-carboxylate, has traditionally relied on classical methods like cyclization and condensation reactions. researchgate.net However, the future of its synthesis lies in the adoption of modern, more sustainable approaches. researchgate.net Green chemistry principles are increasingly being applied to the synthesis of pyrazoles, with a focus on microwave-assisted synthesis, solvent-free techniques, and the use of multicomponent reactions. researchgate.netmdpi.com These methods offer significant advantages, including reduced reaction times, higher yields, and a decreased environmental footprint.

One promising avenue is the continued exploration of one-pot synthesis protocols. For instance, the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines has been shown to produce 3,5-substituted pyrazoles with high regioselectivity and good yields. nih.gov Further research into catalytic methods and the use of eco-friendly solvents like ethanol (B145695) will be crucial in developing even more efficient and sustainable synthetic routes. researchgate.netresearchgate.net

Development of Asymmetric Synthesis Strategies

The creation of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of asymmetric synthesis strategies for pyrazole derivatives is a burgeoning field with significant potential. Researchers are actively exploring methodologies to generate 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, which can serve as precursors for new, asymmetric imine and amine ligands. rsc.org

These asymmetric ligands are valuable in the formation of mixed-metal polynuclear complexes, opening up possibilities in catalysis and materials science. rsc.org Future efforts will likely focus on the design of novel chiral catalysts and the optimization of reaction conditions to achieve high enantioselectivity in the synthesis of this compound derivatives.

Investigation of Supramolecular Chemistry and Material Science Applications

The pyrazole scaffold is a versatile building block in supramolecular chemistry and materials science. nih.gov The ability of pyrazole derivatives to form coordination polymers with various metal ions has been demonstrated, leading to materials with interesting photocatalytic properties. acs.org For example, coordination polymers based on pyrazole carboxylic acids have shown excellent performance in the degradation of organic pollutants under visible light. acs.org

Future research will likely delve deeper into the design and synthesis of novel pyrazole-based ligands to create coordination polymers with tailored structures and functionalities. The formation of hydrogen-bonded supramolecular architectures directed by anions is another area of interest, with potential applications in crystal engineering and the development of new functional materials. rsc.org The liquid crystal properties of some pyrazole derivatives also present an opportunity for their application in display technologies and other advanced materials. nih.gov

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. Advanced computational and experimental techniques can be employed to elucidate the intricate details of these chemical processes. For example, understanding the regioselectivity of cyclocondensation reactions is crucial for controlling the final product structure. acs.org

Mechanistic studies on reactions like the Vilsmeier-Haack formylation, which is used to introduce the formyl group, can lead to improved reaction conditions and the minimization of side products. researchgate.netnih.gov Furthermore, investigating the mechanism of action of pyrazole-based catalysts and materials will be key to enhancing their performance and designing next-generation systems.

Application in Complex Natural Product Synthesis

While pyrazole-containing natural products are relatively rare, the pyrazole ring serves as a valuable synthon in the total synthesis of complex natural products. nih.gov The functional groups present in this compound, namely the formyl and carboxylate groups, provide versatile handles for further chemical modifications and the construction of intricate molecular architectures.

Future research could explore the use of this compound as a key building block in the synthesis of biologically active natural products and their analogues. This could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Further Elucidation of Biological Mechanisms and Target Identification

Pyrazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net A significant area of future research will be the detailed elucidation of the molecular mechanisms underlying these activities. For instance, in cancer therapy, pyrazole derivatives have been shown to inhibit various protein kinases, such as Cyclin-Dependent Kinases (CDKs), and induce apoptosis. nih.govhilarispublisher.com

Q & A

Q. What safety protocols are critical for handling ethyl 4-formyl-1H-pyrazole-3-carboxylate in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate chemical waste and dispose via licensed hazardous waste facilities to prevent environmental contamination .
  • Spill Mitigation : Absorb spills with inert materials (e.g., silica gel) and avoid drainage systems. Consult local regulations for disposal .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

  • Core Pyrazole Formation : Use cyclocondensation of hydrazines with β-keto esters, followed by formylation at the 4-position. For example, analogous syntheses employ N,N-dimethylacetamide (DMA) as a solvent with potassium carbonate for deprotonation .
  • Formylation Step : Introduce the formyl group via Vilsmeier-Haack reaction (POCl3/DMF) or directed ortho-metalation strategies, ensuring anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How is the crystal structure of this compound determined using SHELX software?

Methodological Answer:

  • Data Collection : Collect high-resolution X-ray diffraction data. For pyrazole derivatives, monoclinic or orthorhombic systems are common .
  • Structure Solution : Use SHELXD for direct methods or SHELXS for Patterson-based solutions. Assign hydrogen atoms geometrically .
  • Refinement (SHELXL) : Apply least-squares refinement with anisotropic displacement parameters. Address disorder in the formyl or ethyl groups using PART instructions .

Advanced Research Questions

Q. How do competing substituents (formyl vs. carboxylate) influence regioselectivity in reactions of this compound?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing formyl group at C4 directs electrophilic attacks to C5, while the carboxylate at C3 stabilizes nucleophilic substitutions. DFT calculations (e.g., Gaussian) can map frontier molecular orbitals to predict reactivity .
  • Experimental Validation : Compare reaction outcomes (e.g., Suzuki coupling) with analogues lacking the formyl group. LC-MS and NMR track regioselectivity .

Q. What challenges arise in refining disordered structures of this compound using SHELXL, and how are they resolved?

Methodological Answer:

  • Disorder in Flexible Groups : The ethyl or formyl moieties may exhibit rotational disorder. Split occupancy refinement (PART command in SHELXL) and restraint tools (e.g., SIMU, DELU) stabilize anisotropic displacement .
  • Twinning : If twinning is detected (e.g., via Rint > 5%), apply TWIN/BASF commands. Verify with Hooft/Y R values .

Q. How can computational reaction design accelerate the optimization of this compound synthesis?

Methodological Answer:

  • Pathway Exploration : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction coordinates. ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize conditions .
  • Machine Learning : Train models on pyrazole reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents. Validate with small-scale experiments .

Q. What analytical techniques are essential for characterizing impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., hydrolyzed carboxylate or formyl-adducts) via fragmentation patterns. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR Dynamics : 2D NOESY or COSY detects conformational isomers. For example, restricted rotation in the formyl group may split signals in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-formyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-formyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.